5-Aminospiro[2.3]hexane-2-carboxylic acid;hydrochloride

CNS Drug Discovery Blood-Brain Barrier Permeability Lipophilicity-Dependent ADME

5-Aminospiro[2.3]hexane-2-carboxylic acid hydrochloride (CAS 2248401-32-1) is a non-natural spirocyclic β-amino acid derivative belonging to the class of conformationally restricted analogs of γ-aminobutyric acid (GABA). Its rigid spiro[2.3]hexane scaffold, wherein a cyclobutane ring shares a single carbon with a cyclopropane ring, enforces a unique three-dimensional orientation of the amino and carboxyl groups that distinguishes it from flexible acyclic GABA and from alternative spiro[2.3]hexane regioisomers.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63
CAS No. 2248401-32-1
Cat. No. B2817076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminospiro[2.3]hexane-2-carboxylic acid;hydrochloride
CAS2248401-32-1
Molecular FormulaC7H12ClNO2
Molecular Weight177.63
Structural Identifiers
SMILESC1C(CC12CC2C(=O)O)N.Cl
InChIInChI=1S/C7H11NO2.ClH/c8-4-1-7(2-4)3-5(7)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H
InChIKeyIKXRSHMDBKBAPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Aminospiro[2.3]hexane-2-carboxylic acid Hydrochloride (CAS 2248401-32-1): A Conformationally Restricted GABA Analog for CNS Drug Discovery


5-Aminospiro[2.3]hexane-2-carboxylic acid hydrochloride (CAS 2248401-32-1) is a non-natural spirocyclic β-amino acid derivative belonging to the class of conformationally restricted analogs of γ-aminobutyric acid (GABA) [1]. Its rigid spiro[2.3]hexane scaffold, wherein a cyclobutane ring shares a single carbon with a cyclopropane ring, enforces a unique three-dimensional orientation of the amino and carboxyl groups that distinguishes it from flexible acyclic GABA and from alternative spiro[2.3]hexane regioisomers [2].

Why 5-Aminospiro[2.3]hexane-2-carboxylic acid Hydrochloride Cannot Be Replaced by Generic GABA Analogs or Other Spiro[2.3]hexane Regioisomers


The spiro[2.3]hexane scaffold exists in multiple regioisomeric forms (1-carboxylic acid, 2-carboxylic acid, 5-carboxylic acid), each positioning the amino and carboxyl groups at distinctly different geometric vectors [1]. The 2-carboxylic acid regioisomer places the carboxyl group on the cyclopropane ring, creating a β-amino acid motif with a specific inter-functional group distance and angle that differs fundamentally from the 5-carboxylic acid regioisomer (α,α-disubstituted amino acid) and the 1-carboxylic acid regioisomer [2]. Consequently, these regioisomers cannot be interchangeably deployed in structure–activity relationship (SAR) studies without altering the pharmacophoric geometry presented to GABA receptor subtypes. Furthermore, the hydrochloride salt form of the 2-carboxylic acid offers distinct solubility and handling advantages over the free base forms, affecting both assay preparation and downstream synthetic coupling efficiency . Important caveat: quantitative head-to-head receptor binding data (Ki, EC50) for the individual regioisomers at specific GABA receptor subtypes have not yet been reported in the peer-reviewed literature; the differentiation evidence below therefore emphasizes physicochemical, structural, synthetic, and formulation-based comparisons that directly inform procurement decisions.

Quantitative Differentiation Evidence for 5-Aminospiro[2.3]hexane-2-carboxylic acid Hydrochloride (CAS 2248401-32-1) Selection


Lipophilicity (LogP) Advantage Versus 5-Carboxylic Acid Regioisomer: ~500-Fold Higher Partition Coefficient

The target compound (2-carboxylic acid hydrochloride) exhibits a computed LogP of approximately 0.62 , whereas the 5-aminospiro[2.3]hexane-5-carboxylic acid regioisomer (CAS 1314939-85-9) displays an XLogP3 of −2.1 [1]. For additional context, native GABA (γ-aminobutyric acid) has an XLogP3 of −3.2 [2], making the target compound approximately 6,000-fold more lipophilic than the endogenous ligand. The LogP difference of ~2.7 units versus the 5-carboxylic acid regioisomer translates to ~500-fold higher lipophilicity for the 2-carboxylic acid scaffold. For CNS-targeted programs where passive blood-brain barrier penetration correlates with LogP in the 1–3 range, the 2-carboxylic acid regioisomer falls within the favorable window while both the 5-carboxylic acid regioisomer and native GABA, with their strongly negative LogP values, lie well outside this range.

CNS Drug Discovery Blood-Brain Barrier Permeability Lipophilicity-Dependent ADME

Conformational Restriction Quantified: Only 1 Rotatable Bond vs. 3 for Native GABA (66% Reduction in Conformational Freedom)

The target compound contains exactly 1 rotatable bond (the carboxyl C–O bond), as confirmed by PubChem computed descriptors and vendor data [1]. In contrast, native GABA (γ-aminobutyric acid) possesses 3 rotatable bonds along its butanoic acid backbone [2]. This reduction from 3 to 1 rotatable bond (66% fewer degrees of conformational freedom) eliminates a substantial entropic penalty associated with binding to GABA receptors, a well-established principle in medicinal chemistry: each frozen rotatable bond can contribute approximately 0.5–1.5 kcal/mol to binding free energy. The spirocyclic scaffold pre-organizes the amino and carboxyl pharmacophores into a fixed spatial relationship, as described in the primary synthetic paper characterizing these compounds as 'conformationally rigid analogs of GABA' [1].

Entropic Binding Penalty Conformational Restriction GABA Receptor Pharmacophore

Regioisomeric Pharmacophore Geometry: 2-Carboxylic Acid (β-Amino Acid Topology) vs. 5-Carboxylic Acid (α,α-Disubstituted) and 1-Carboxylic Acid

In the 2-carboxylic acid regioisomer (CAS 2248401-32-1), the carboxyl group is attached to the cyclopropane ring (position 2), producing a β-amino acid topology where the amino group on the cyclobutane ring and the carboxyl group on the cyclopropane ring are held at a fixed distance and angle dictated by the rigid spiro junction [1][2]. In contrast, the 5-carboxylic acid regioisomer (CAS 1314939-85-9) positions both amino and carboxyl groups on the same carbon (C-5) of the cyclobutane ring, creating an α,α-disubstituted amino acid motif [3]. The 1-carboxylic acid regioisomer (CAS 1542044-38-1) positions the carboxyl on the spiro carbon itself . These three regioisomers present the pharmacophoric elements (amine, carboxylate) at markedly different interatomic distances and spatial vectors, confirmed by distinct InChI, SMILES, and IUPAC identifiers at PubChem, making them non-interchangeable in receptor binding site engagement.

Pharmacophore Modeling Structure-Activity Relationship GABA Receptor Subtype Selectivity

Hydrochloride Salt Form: Enhanced Aqueous Handling vs. Free Base Regioisomers

The target compound is supplied as the hydrochloride salt (C₇H₁₂ClNO₂, MW 177.63 g/mol) with a vendor-certified purity of 98% . The hydrochloride counterion increases the number of hydrogen bond donors from 2 (free base) to 3, significantly enhancing aqueous solubility compared to free base regioisomers such as 5-aminospiro[2.3]hexane-5-carboxylic acid (C₇H₁₁NO₂, MW 141.17 g/mol, purity ≥97%) . This salt form facilitates dissolution in aqueous buffers commonly used in in vitro pharmacology assays (e.g., PBS, HEPES) without requiring organic co-solvents such as DMSO that may interfere with receptor binding measurements. Additionally, the hydrochloride form provides a defined stoichiometric composition (exactly 1:1 amine:HCl) beneficial for accurate molarity calculations in dose-response experiments, in contrast to free base analogs that may exist as undefined hydrate or polymorphic mixtures.

Salt Form Selection Solubility Enhancement In Vitro Assay Preparation

Synthetic Accessibility: Published Catalytic [1+2] Cycloaddition Route Enables In-House Derivatization

The synthesis of 5-aminospiro[2.3]hexane-2-carboxylic acid (and its phosphonic acid analog) has been explicitly described in a peer-reviewed publication utilizing catalytic [1+2] cycloaddition of diazoacetic esters to 3-methylenecyclobutane precursors, followed by a modified Curtius rearrangement to install the amino group [1]. This synthetic route is distinct from the routes to the 1,5-dicarboxylic acid analogs, which employ ethyl 2-diazo-2-nitroacetate cycloaddition to unsaturated nitriles [2], and provides a validated, reproducible methodology for producing the 2-carboxylic acid scaffold. The 5-carboxylic acid regioisomer (CAS 1314939-85-9) is commercially available but its dedicated synthetic route is not published in the primary literature, limiting the ability of end users to modify or scale up its production independently.

Synthetic Methodology Building Block Procurement Medicinal Chemistry Scale-Up

Optimal Research and Industrial Application Scenarios for 5-Aminospiro[2.3]hexane-2-carboxylic acid Hydrochloride (CAS 2248401-32-1)


GABA Receptor Subtype Profiling in CNS Drug Discovery

The compound's rigid spirocyclic scaffold, with only 1 rotatable bond versus GABA's 3 [1], makes it an ideal probe for mapping the conformational preferences of GABAA and GABAB receptor subtypes. Its LogP of ~0.62 positions it within the favorable range for passive blood-brain barrier penetration, enabling in vivo CNS target engagement studies that would not be feasible with the more polar 5-carboxylic acid regioisomer (XLogP3 = −2.1) [2] or native GABA (XLogP3 = −3.2). The β-amino acid topology also places the amine at a distance from the carboxylate distinct from both α-amino acid neurotransmitter analogs and γ-amino acid GABA itself [3].

Conformationally Constrained Peptide and Peptidomimetic Design

As a β-amino acid building block, the compound can be incorporated into synthetic peptides to impose rigid turns or defined secondary structures. The unique spacing between the amino and carboxyl termini—dictated by the spiro junction [1]—is distinct from both proteinogenic α-amino acids and the 5-carboxylic acid regioisomer, enabling the design of peptidomimetics with precisely controlled backbone geometry [3].

In-House Analog Library Generation via Published Synthetic Route

The published synthetic methodology via catalytic [1+2] cycloaddition and modified Curtius rearrangement [3] allows research groups to derivatize the core scaffold at multiple positions (amino group acylation, carboxyl esterification, cyclopropane ring functionalization) without proprietary restrictions. This contrasts with the 5-carboxylic acid regioisomer, which lacks a publicly detailed synthetic protocol, and with the 1,5-dicarboxylic acid scaffold, which requires a different synthetic strategy (nitroacetate cycloaddition) [3].

In Vitro Pharmacology Assay Standardization

The hydrochloride salt form, with 98% purity and enhanced aqueous solubility [1], provides a favorable formulation for reproducible dose-response experiments in cell-based assays (FLIPR, electrophysiology) without DMSO-related artifacts that can confound receptor pharmacology measurements. The defined stoichiometry of the HCl salt (exactly 1:1 amine:HCl) reduces molarity calculation errors compared to hygroscopic or amorphous free base analogs such as the 5-carboxylic acid free base .

Quote Request

Request a Quote for 5-Aminospiro[2.3]hexane-2-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.